Home > Products > Screening Compounds P45880 > 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide - 116857-94-4

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide

Catalog Number: EVT-2601310
CAS Number: 116857-94-4
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are characterized by their fused benzene and imidazole rings, which contribute to their diverse biological activities. The specific structure of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various methods, typically involving the reaction of 5,6-dimethyl-1H-benzimidazole with propanoyl chloride or via amide formation techniques. Its relevance in pharmaceutical research stems from its potential applications in drug development, particularly as a cytotoxic agent or for other therapeutic uses.

Classification

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is classified as an organic compound and specifically as an amide due to the presence of the -C(=O)NH- functional group. It falls under the broader category of heterocyclic compounds due to its imidazole ring structure.

Synthesis Analysis

Methods

The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide typically involves the following steps:

  1. Starting Material: The synthesis begins with 5,6-dimethyl-1H-benzimidazole as the primary reactant.
  2. Reagent Addition: Propanoyl chloride or an equivalent acylating agent is introduced to facilitate the formation of the amide bond.
  3. Reaction Conditions: The reaction is usually carried out under controlled conditions, often in a solvent such as dichloromethane or another suitable organic solvent.
  4. Purification: After completion, the product is purified through recrystallization or chromatography techniques.

Technical details regarding reaction temperatures and times can vary based on specific laboratory protocols but generally involve mild heating and stirring for several hours .

Molecular Structure Analysis

Structure

The molecular formula of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is C12H15N3OC_{12}H_{15}N_{3}O. The structure includes:

  • A benzimidazole ring system.
  • Two methyl groups located at positions 5 and 6 of the imidazole ring.
  • A propanamide side chain attached to the nitrogen atom of the benzimidazole.

Data

The compound's molecular weight is approximately 225.27 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide further insights into its structural characteristics .

Chemical Reactions Analysis

Reactions

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 5,6-dimethyl-1H-benzimidazole and propanoic acid.
  2. Substitution Reactions: The nitrogen atom in the benzimidazole may undergo nucleophilic substitution reactions with electrophiles.
  3. Oxidation: The methyl groups may be oxidized under strong oxidizing conditions.

Technical details regarding these reactions depend on specific conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism of action for 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide is largely related to its interactions with biological targets. It is believed to exert its effects through:

  1. Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
  2. Binding to Receptors: It could interact with cellular receptors, altering signal transduction pathways.
  3. Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating its usefulness in anticancer drug development.

Data supporting these mechanisms are often derived from biological assays and receptor binding studies .

Physical and Chemical Properties Analysis

Physical Properties

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide appears as a solid at room temperature with a melting point that typically ranges between 120°C to 130°C depending on purity.

Chemical Properties

The compound is soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water. Its stability can vary based on environmental conditions such as pH and temperature.

Relevant analyses include:

  • Nuclear Magnetic Resonance Spectroscopy: Provides information on hydrogen environments within the molecule.
  • Infrared Spectroscopy: Identifies functional groups based on characteristic absorption bands .
Applications

The scientific uses of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide are primarily focused on medicinal chemistry:

  1. Anticancer Research: Investigated for its potential cytotoxic properties against various cancer cell lines.
  2. Pharmaceutical Development: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
  3. Biochemical Studies: Used in studies examining enzyme inhibition and receptor interactions.

These applications highlight its importance in ongoing research aimed at discovering novel therapeutic agents .

Introduction to Benzimidazole Derivatives in Medicinal Chemistry

Structural Significance of Benzimidazole Core in Drug Design [9]

The benzimidazole nucleus represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic aromatic system where a benzene ring is fused with an imidazole ring at the 4 and 5 positions. This planar heterocyclic framework exhibits tautomerization, with a hydrogen atom capable of switching between the two nitrogen atoms (N1 and N3), resulting in two interchangeable isomers that influence molecular recognition phenomena. The core structure possesses several critical features that underpin its pharmaceutical utility. Its aromaticity enables π-π stacking interactions with biological macromolecules, while the electron-rich nitrogen atoms facilitate hydrogen bonding, coordination chemistry with metal ions, and dipole-dipole interactions [1] [9]. The benzimidazole moiety functions as a bioisostere of naturally occurring purine bases, allowing it to integrate into biological systems and interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. This molecular mimicry is exemplified in vitamin B~12~, where a 5,6-dimethylbenzimidazole moiety serves as an essential structural component in the biopolymer [6] [9].

Structural modifications at specific positions on the benzimidazole core profoundly influence pharmacological activity. Position N1 serves as a primary site for alkylation or arylation, enabling the attachment of pharmacophoric groups that modulate target specificity and bioavailability. Substitution at C2, particularly with electron-withdrawing groups or hydrogen-bond acceptors, often enhances binding affinity to biological targets. Meanwhile, positions C5 and C6 (the benzene ring component) tolerate diverse substituents, including methyl, methoxy, halogen, and aryl groups, which fine-tune electronic properties, lipophilicity, and steric bulk. The 5,6-dimethyl substitution pattern—as present in the compound 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide—is historically significant and known to optimize DNA intercalation potential and metabolic stability [1] [9]. The structural versatility of benzimidazole allows for the generation of extensive chemical libraries, facilitating systematic structure-activity relationship (SAR) studies critical for rational drug design.

Table 1: Influence of Benzimidazole Substituent Patterns on Pharmacological Properties

Substitution PositionCommon SubstituentsImpact on Molecular PropertiesBiological Consequence
N1Alkyl, Aryl, CarboxamideModulates lipophilicity, metabolic stability, and pharmacokineticsInfluences membrane permeability and duration of action
C2Thiol, Amino, Alkoxy, ArylAlters hydrogen-bonding capacity and electronic densityEnhances target affinity (e.g., enzyme inhibition)
C5/C6Methyl, Methoxy, Halogen, NitroModulates steric bulk, electron-donating/withdrawing effectsFine-tunes specificity, potency, and interactions with hydrophobic pockets
Benzene FusionN/A (inherent)Provides planar aromatic surfaceEnables π-π stacking with biomolecular aromatic systems

Historical Evolution of Benzimidazole-Based Therapeutics [9]

The therapeutic application of benzimidazole derivatives represents a compelling narrative in pharmaceutical development, evolving from serendipitous discoveries to rational drug design paradigms. Initial scientific interest emerged following the identification of the benzimidazole nucleus within vitamin B~12~ in the mid-20th century, highlighting its biological relevance. The first significant therapeutic breakthrough arrived with the development of thiabendazole in the 1960s, marking the introduction of benzimidazole-based anthelmintic agents. This discovery paved the way for subsequent derivatives like albendazole and mebendazole, which revolutionized parasitic infection treatment through their tubulin polymerization inhibition in parasites, disrupting microtubule assembly essential for cellular integrity and replication [9].

The 1980s witnessed another landmark with the introduction of omeprazole, a proton pump inhibitor (PPI) bearing a substituted benzimidazole core. Omeprazole functions as a prodrug, undergoing acid-catalyzed transformation in the parietal cell to form active sulfenamides that covalently inhibit the H+/K+-ATPase pump. This mechanism provided unprecedented efficacy in acid-related disorders like peptic ulcers and gastroesophageal reflux disease (GERD). The clinical success of omeprazole spawned a generation of related PPIs, including lansoprazole and pantoprazole, solidifying benzimidazole's role in gastroenterology [6] [9].

Benzimidazole's entry into oncology commenced with nocodazole in the late 1970s, a potent microtubule-destabilizing agent investigated as an antimitotic cancer therapeutic. While its clinical utility was limited by toxicity, it established benzimidazoles as viable scaffolds for targeting tubulin. The 21st century saw the approval of bendamustine (a nitrogen mustard-benzimidazole hybrid) for chronic lymphocytic leukemia (CLL) and indolent B-cell lymphomas, exploiting DNA alkylation and cross-linking mechanisms. More recently, abemaciclib, a selective cyclin-dependent kinase (CDK) 4/6 inhibitor featuring an aminobenzimidazole core, gained approval for advanced breast cancer, demonstrating the scaffold's adaptability to modern targeted therapies [1] [9]. Contemporary research explores benzimidazoles in antiviral therapies (e.g., maribavir for cytomegalovirus), antihypertensives (candesartan), and increasingly sophisticated metal-complex anticancer agents, leveraging benzimidazole's chelating properties to enhance DNA interaction and generate reactive oxygen species (ROS) [2] [7] [9].

Table 2: Historical Milestones in Benzimidazole-Based Drug Development

EraRepresentative DrugTherapeutic ClassPrimary Mechanism of ActionSignificance
1960sThiabendazoleAnthelminticInhibits parasite tubulin polymerizationPioneering benzimidazole anthelmintic
1970sMebendazole/AlbendazoleAnthelminticBinds parasite β-tubulin, disrupts microtubulesBroad-spectrum antiparasitic agents
Late 1970sNocodazoleAntimitotic (Research/Oncology)Inhibits microtubule assemblyValidated tubulin as target; limited clinical use
1980sOmeprazoleProton Pump Inhibitor (PPI)Irreversibly inhibits H+/K+-ATPase in gastric parietal cellsRevolutionized treatment of acid-peptic diseases
2000sBendamustineAlkylating Agent (Oncology)DNA cross-linking; purine analog-like propertiesApproved for CLL and NHL
2010sAbemaciclibCDK4/6 Inhibitor (Oncology)Selective inhibition of cyclin-dependent kinases 4/6Targeted therapy for HR+, HER2- metastatic breast cancer
2020sBenzimidazole Metal ComplexesExperimental AnticancerDNA binding; ROS generation; enzyme inhibitionEmerging class with potential for multi-targeting

Rationale for Studying 3-(5,6-Dimethyl-1H-Benzimidazol-1-yl)propanamide [1] [5]

The specific structural architecture of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide presents a compelling case for dedicated scientific investigation within the benzimidazole therapeutic landscape. Its design incorporates three strategically chosen elements: the fundamental benzimidazole pharmacophore, a 5,6-dimethyl substitution on the benzo ring, and a propanamide linker attached at the N1 position. The 5,6-dimethyl substitution pattern is not arbitrary; it mirrors the bioactive configuration found in vitamin B~12~'s nucleotide loop, suggesting inherent biocompatibility [6] [9]. Methyl groups at these positions enhance electron density within the aromatic system, potentially strengthening π-π stacking interactions with biological targets like DNA base pairs or aromatic residues in enzyme binding pockets. Furthermore, these methyl groups confer steric bulk and lipophilicity, factors known to influence cell membrane permeability and metabolic stability, thereby impacting bioavailability and pharmacokinetic profiles [1] [9].

The N1-propanamide moiety represents a critical functionalization. The three-carbon alkyl chain (propyl linker) provides spatial flexibility, positioning the terminal primary amide group away from the planar benzimidazole core. This amide group (-CONH~2~) is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality facilitates crucial interactions with target biomolecules—forming hydrogen bonds with protein backbones or side chains (e.g., aspartate, glutamate, serine, tyrosine, asparagine, glutamine), coordinating with metal ions in metalloenzymes, or engaging in dipole-dipole interactions. The propanamide linkage distinguishes this compound from simpler N1-alkyl benzimidazoles, potentially offering improved water solubility compared to highly lipophilic analogs and presenting specific metabolic pathways [1] [5]. This structure avoids the thiol or methylsulfinyl groups common in PPIs (like omeprazole) or the complex heterocyclic extensions seen in kinase inhibitors (like abemaciclib), suggesting a distinct mechanism of action.

Preliminary Structure-Activity Relationship (SAR) analysis, inferred from broader benzimidazole research, positions this compound within a promising chemical space. The 5,6-dimethylbenzimidazole core is a recognized motif in ligands designed for DNA interaction, evidenced by its presence in compounds exhibiting partial intercalation or groove binding [1] [3]. Its structural similarity to purines further supports potential applications in targeting nucleotide-processing enzymes (polymerases, topoisomerases, kinases) or viral replication machinery. The propanamide group resembles linkers used in bioactive molecules and metal-complex ligands, hinting at potential for forming coordination complexes with transition metals (e.g., Cu(II), Zn(II), Co(III)), which themselves often display enhanced biological activities like DNA cleavage or radical generation [2] [7]. Crucially, the specific combination of 5,6-dimethyl substitution and N1-propanamide functionalization remains underexplored compared to other substitution patterns (e.g., 2-aryl, 2-mercapto, or simple N1-alkyl), creating a significant knowledge gap regarding its full therapeutic potential, particularly in oncology (targeting tubulin polymerization or kinase inhibition) [1] [3] [8] and antiviral therapy (targeting viral polymerases or proteases) [6] [9]. Research on this compound thus aims to elucidate its unique pharmacophore contributions and validate its hypothesized mechanisms within these therapeutic domains.

Table 3: Structural Analysis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide

Structural ElementKey FeaturesHypothesized Pharmacological Contributions
5,6-Dimethylbenzimidazole CorePlanar, aromatic, tautomerizable; electron-donating methyl groups at C5/C6Enhanced π-π stacking; increased lipophilicity/metabolic stability; potential DNA/enzyme interaction mimicry
N1 PositionSite of attachment for propyl linkerDistal placement of amide group from core; influences overall conformation
Propyl Linker (CH₂-CH₂-CH₂)Alkyl chain providing spatial separation and flexibilityOptimizes distance for amide-target interactions; modulates overall molecule flexibility
Terminal Primary Amide (-CONH₂)Bifunctional (H-bond donor: -NH₂; H-bond acceptor: C=O); hydrophilicCritical for target binding via H-bonding; potential metal coordination; improves aqueous solubility

Properties

CAS Number

116857-94-4

Product Name

3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)propanamide

Molecular Formula

C12H15N3O

Molecular Weight

217.272

InChI

InChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-14-10)4-3-12(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16)

InChI Key

SBCFVMSQHHCZHV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)N

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.